molecular formula C17H14FN3O2S B2829140 1-(2-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941973-64-4

1-(2-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2829140
CAS No.: 941973-64-4
M. Wt: 343.38
InChI Key: UAFQVWKQOVIMGA-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14FN3O2S and its molecular weight is 343.38. The purity is usually 95%.
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Scientific Research Applications

Drug Discovery and Biochemical Research

HIV Integrase Inhibitors

Compounds structurally related to 1-(2-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide have been extensively studied for their potential as HIV integrase inhibitors. Research utilizing 19F-nuclear magnetic resonance (NMR) spectroscopy has supported the selection of candidates for further development in drug discovery programs targeting HIV. Metabolic fate and excretion balance studies of these compounds in animal models (rats and dogs) have shown that they are primarily eliminated by metabolism, with major metabolites identified in rat urine and bile, and in dog urine (Monteagudo et al., 2007; Pace et al., 2007).

Antimicrobial Agents

The antimicrobial activity of fluorobenzamides containing thiazole and thiazolidine moieties has been investigated, highlighting the significance of the fluorine atom in enhancing antimicrobial effectiveness. Synthesized derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, underscoring their potential in antimicrobial research (Desai et al., 2013).

Pharmacokinetics and Metabolism

Metabolism Studies

Understanding the metabolic pathways of compounds related to this compound is crucial for drug development. Studies on the metabolism and disposition of these compounds using advanced techniques like UPLC/ESI-MS/MS have provided insights into their pharmacokinetics, including information on major metabolites and metabolic reactions, which is essential for evaluating their safety and efficacy (Takayama et al., 2014).

Chemical Synthesis and Characterization

Synthetic Pathways

The development of novel synthetic pathways for creating structurally related compounds has expanded the chemical toolkit available for drug discovery and biochemical research. Innovations in synthesis, including microwave-assisted methods and palladium-catalyzed oxidative cyclization-alkoxycarbonylation, have led to the efficient creation of diverse derivatives with potential biological activities (Youssef et al., 2012).

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-11-10-24-17(19-11)20-16(23)13-6-7-15(22)21(9-13)8-12-4-2-3-5-14(12)18/h2-7,9-10H,8H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFQVWKQOVIMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.